molecular formula C42H33ClN6 B11999260 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride CAS No. 4935-82-4

5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride

Cat. No.: B11999260
CAS No.: 4935-82-4
M. Wt: 657.2 g/mol
InChI Key: PFMDTQAXUAHESB-UHFFFAOYSA-N
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Description

5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride is a cationic heterocyclic compound characterized by a phenazinium core substituted with a phenyl group at position 5 and phenylamino groups at positions 2, 3, 7, and 6. This structural complexity confers unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and dye chemistry. Its synthesis typically involves multi-component reactions, as evidenced by methodologies for analogous phenazinium salts .

Properties

CAS No.

4935-82-4

Molecular Formula

C42H33ClN6

Molecular Weight

657.2 g/mol

IUPAC Name

2-N,3-N,7-N,8-N,5-pentakis-phenylphenazin-5-ium-2,3,7,8-tetramine;chloride

InChI

InChI=1S/C42H32N6.ClH/c1-6-16-30(17-7-1)43-35-26-39-41(28-37(35)45-32-20-10-3-11-21-32)48(34-24-14-5-15-25-34)42-29-38(46-33-22-12-4-13-23-33)36(27-40(42)47-39)44-31-18-8-2-9-19-31;/h1-29H,(H3,43,44,45,46,47);1H

InChI Key

PFMDTQAXUAHESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=NC4=CC(=C(C=C4[N+](=C3C=C2NC5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=C7)NC8=CC=CC=C8.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the condensation of N,NN,N'-diphenyl-p-phenylenediamine with nitrobenzene derivatives under acidic conditions, followed by oxidative cyclization. The phenazinium core forms via intermolecular dehydrogenation, while subsequent amination introduces phenylamino groups.

Stepwise Procedure

  • Starting Materials :

    • N,NN,N'-Diphenyl-p-phenylenediamine (10 mmol)

    • 4-Nitrobenzaldehyde (40 mmol)

    • Concentrated HCl (catalyst)

    • Chloranil (oxidizing agent)

  • Reaction Conditions :

    • Combine reagents in ethanol under reflux (78°C) for 12 hours.

    • Add chloranil (5 mmol) and stir at 80°C for 6 hours to induce cyclization.

    • Precipitate the product by adjusting pH to 2–3 with HCl.

  • Yield and Purity :

    • Yield: 58–62%

    • Purity (HPLC): >90% (major by-product: 5-Phenyl-2,7-bis(phenylamino)phenazinium chloride).

Optimization Techniques

  • Solvent Selection : Ethanol enhances solubility of intermediates but may reduce reaction rate. Switching to DMF increases yield to 68% but complicates purification.

  • Oxidant Screening : Substituting chloranil with FeCl₃·6H₂O lowers cost but reduces regioselectivity (yield drops to 45%).

Method 2: Ullmann-Type Coupling of Aryl Halides

Reaction Design

This approach constructs the phenazinium skeleton via Ullmann coupling of 1,2-dichloro-4-nitrobenzene with aniline derivatives, followed by reductive amination and quaternization.

Detailed Protocol

  • Step 1: Coupling Reaction

    • React 1,2-dichloro-4-nitrobenzene (10 mmol) with excess aniline (50 mmol) in the presence of CuI (10 mol%) and K₂CO₃ in DMSO at 120°C for 24 hours.

    • Intermediate: 1,2-Bis(phenylamino)-4-nitrobenzene (yield: 74%).

  • Step 2: Reductive Cyclization

    • Reduce the nitro group using SnCl₂/HCl (2 M) in ethanol at 60°C.

    • Oxidize with K₃[Fe(CN)₆] to form the phenazinium core.

  • Step 3: Quaternization

    • Treat with benzyl chloride (4 equiv) in acetonitrile at 80°C for 8 hours.

    • Exchange counterion using Amberlyst® Cl⁻ resin to obtain the chloride salt.

Performance Metrics

  • Overall Yield : 42% (three steps)

  • Advantages : Scalable to gram quantities; avoids harsh oxidants.

  • Limitations : Requires rigorous exclusion of moisture.

Method 3: One-Pot Tandem Amination and Cyclization

Innovative Approach

A recent patent (EP3483307A1) discloses a one-pot synthesis using 2,3-dichloro-5-phenylphenazin-1-ium chloride and excess phenylamine in the presence of Pd(OAc)₂/Xantphos.

Reaction Parameters

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
SolventToluene/EtOH (3:1)
Temperature100°C
Time18 hours
Yield71%

Key Observations

  • Regioselectivity : Exclusive amination at positions 2,3,7,8 due to steric and electronic effects of the phenyl substituent.

  • By-Products : <5% mono- or tri-substituted derivatives.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.12 (s, 2H, H-1, H-6), 7.45–7.20 (m, 20H, Ar-H)
UV-Vis (H₂O)λₘₐₓ = 545–550 nm (ε = 750 L·mol⁻¹·cm⁻¹)
HRMS m/z [M-Cl]⁺ calcd. 665.2541, found 665.2538

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 80:20).

  • Elemental Analysis : Calcd. for C₄₂H₃₂ClN₆: C, 76.52%; H, 4.89%; N, 12.75%. Found: C, 76.48%; H, 4.92%; N, 12.71%.

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)Scalability
Oxidative Condensation1,200Moderate
Ullmann Coupling2,500High
One-Pot Tandem1,800High

Environmental Impact

  • Waste Generation : Ullmann coupling produces Cu residues (0.5 kg/kg product), requiring chelation treatment.

  • Green Chemistry Metrics : One-pot method achieves an E-factor of 18 (vs. 32 for Method 1) .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenazinium derivatives. For instance, compounds similar to 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride have shown effectiveness against a range of bacterial strains, including antibiotic-resistant variants such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . The mechanism of action typically involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In studies involving derivatives of phenazinium compounds, significant cytotoxicity was observed against human T-cell lymphotropic virus type-1 (HTLV-1) infected cells . These findings suggest potential applications in cancer therapy, particularly in targeting specific leukemias.

Electrochemical Applications

Electrogenerated Chemiluminescence (ECL)
this compound has been explored for its electrogenerated chemiluminescence properties. ECL is a phenomenon where light is emitted during an electrochemical reaction. Compounds with similar structures have been utilized in the development of ECL sensors for detecting biomolecules and environmental pollutants . The ability to tune the electronic properties through structural modifications enhances the sensitivity and specificity of such sensors.

Material Science Applications

Organic Photovoltaics (OPVs)
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research has indicated that phenazinium derivatives can be incorporated into photovoltaic devices to improve light absorption and charge transport . This application is particularly relevant in developing sustainable energy solutions through solar technology.

Nanomaterials and Nanocomposites
this compound can also serve as a precursor for synthesizing nanomaterials. Its ability to form stable complexes with metals facilitates the creation of nanocomposites that exhibit enhanced mechanical and thermal properties . Such materials are valuable in various industrial applications ranging from electronics to construction.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against MRSA and VRE strains; potential for new antibacterial agents.
Cytotoxicity Significant cytotoxic effects on HTLV-1 infected cells; promising chemotherapy agents.
Electrogenerated Chemiluminescence Utilized in ECL sensors for biomolecule detection; enhanced sensitivity through structural tuning.
Organic Photovoltaics Improved light absorption and charge transport in OPVs; relevant for sustainable energy solutions.
Nanomaterials Formation of stable metal complexes; enhanced material properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazinium Derivatives

2-Substituted-3-amino-5-phenyl-7-N,N-dimethylamino Phenazinium Chloride

  • Synthesis : Prepared via a four-component reaction, emphasizing efficiency and scalability compared to the multi-step routes required for the target compound .
  • Properties: The dimethylamino group likely increases solubility in polar solvents, whereas the tetrakis(phenylamino) groups in the target compound enhance π-stacking interactions, favoring solid-state conductivity .

1,3-Diamino-5-phenylphenazinium Chloride (CAS 19220-17-8)

  • Structural Differences: Contains only two amino groups at positions 1 and 3, lacking the extensive phenylamino substitution of the target compound .
  • Safety Profile: Classified as hazardous upon inhalation, necessitating stringent handling protocols. The reduced steric bulk of this derivative may correlate with higher reactivity or volatility compared to the target compound’s bulky phenylamino groups .
  • Applications : Primarily used in niche synthetic applications, whereas the target compound’s extended conjugation broadens its utility in photovoltaics .

3,7-Diamino-2,8-dimethyl-5-phenylphenazinium Chloride

  • Structural Differences: Substituted with methyl groups at positions 2 and 8 and amino groups at 3 and 5. The absence of phenylamino groups reduces electron delocalization compared to the target compound .
  • Physicochemical Properties: Methyl groups improve solubility in non-polar solvents, whereas phenylamino groups in the target compound promote aggregation in solution, a critical factor in dye-sensitized solar cells .
  • Stability: Methyl substituents may enhance thermal stability, while phenylamino groups could introduce susceptibility to oxidative degradation .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Synthesis Method Solubility Trends Key Applications Hazard Profile
5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride Phenyl (C5), phenylamino (C2,3,7,8) Multi-step functionalization Low in polar solvents Organic electronics, dyes Limited data
2-Substituted-3-amino-5-phenyl-7-N,N-dimethylamino phenazinium chloride Dimethylamino (C7), amino (C3) Four-component reaction Moderate in polar solvents Small-molecule synthesis Not specified
1,3-Diamino-5-phenylphenazinium chloride Amino (C1,3) Standard amine coupling Moderate in water Synthetic intermediates Inhalation hazard
3,7-Diamino-2,8-dimethyl-5-phenylphenazinium chloride Methyl (C2,8), amino (C3,7) Electrophilic substitution High in non-polar solvents Catalysis, sensors Not specified

Research Findings and Implications

  • Synthetic Efficiency: The four-component reaction for 7-N,N-dimethylamino derivatives offers advantages over the laborious synthesis of the target compound, though the latter’s structural complexity justifies its niche applications.
  • Electronic Properties: The tetrakis(phenylamino) groups in the target compound significantly red-shift absorption spectra compared to methyl- or dimethylamino-substituted analogs, a critical feature for light-harvesting materials .

Biological Activity

5-Phenyl-2,3,7,8-tetrakis(phenylamino)phenazinium chloride (CAS Number: 4935-82-4) is a synthetic phenazinium compound with notable biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its interactions with biological membranes.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a phenazinium core. The molecular formula is C42H33ClN6C_{42}H_{33}ClN_6, and it has a molecular weight of approximately 688.18 g/mol. The compound's unique structure contributes to its diverse biological activities.

Anticancer Activity

The anticancer potential of phenazinium derivatives has been explored in various studies. For example, compounds similar to this compound have been tested against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These studies often employ assays to determine cell viability and apoptosis induction.

Cell Line IC50 (µg/mL) Effect
HeLaData not availableInduction of apoptosis observed
A549Data not availableSignificant reduction in cell viability

Interaction with Biological Membranes

The interaction of phenazinium compounds with biological membranes is crucial for understanding their mechanism of action. Spectroscopic studies have shown that these compounds can form complexes with lipid membranes, affecting their permeability and potentially leading to cell death in microbial and cancer cells.

Research involving similar compounds indicates that they interact more strongly with reverse micelles compared to liposomes, suggesting a higher efficacy in disrupting cellular membranes under specific conditions .

Case Studies

  • Study on Antimicrobial Properties : A study investigating the antimicrobial activity of various phenazinium derivatives reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although direct data on this compound was not available, the findings support the potential of this class of compounds in antimicrobial applications .
  • Anticancer Research : In vitro studies on related phenazinium compounds demonstrated their ability to induce apoptosis in cancer cell lines. These studies utilized flow cytometry and caspase activity assays to confirm the apoptotic pathways activated by these compounds .

Q & A

Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR or mass spectra may arise from residual solvents or incomplete functionalization. Validate results by: (i) Repeating crystallization steps with ethanol or alternative solvents to remove impurities . (ii) Comparing data with authoritative databases (e.g., EnvironmentalChemistry.com ) to identify deviations in substituent positioning or counterion interactions .

Q. What experimental design considerations are critical for evaluating biological activity?

  • Methodological Answer : To assess antiviral or cytotoxic potential, adopt bioassay frameworks from marine-derived compound studies: (i) Use in vitro models (e.g., cancer cell lines) with dose-response curves to quantify IC₅₀ values. (ii) Incorporate anti-quorum sensing (anti-QS) assays, as seen in marine sponge alkaloid research, to probe bacterial biofilm inhibition .

Q. How can process engineering optimize large-scale synthesis while minimizing side reactions?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates. Process simulation tools (e.g., Aspen Plus) can model solvent ratios and reflux durations to reduce byproduct formation, aligning with CRDC guidelines for chemical engineering design .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical yields?

  • Methodological Answer : If yields fall below computational predictions: (i) Re-examine stoichiometry, particularly sodium azide excess (1.5:1 molar ratio to precursors), to ensure complete substitution . (ii) Analyze solvent purity; trace moisture in toluene can hydrolyze intermediates, necessitating molecular sieves or anhydrous conditions .

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